![molecular formula C15H14N2O5S B2680305 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 2034611-90-8](/img/structure/B2680305.png)
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
Scientific Research Applications
- Researchers have explored derivatives of 2,4-dioxo-5-benzylidene-3-thiazolidineacetamide, a structural relative of our compound. These derivatives exhibit fungicidal activity against pathogens like Pyricularia oryzae, Rhizoctonia solani, and Septoria tritici . Some compounds even demonstrated enhanced efficacy when co-applied with salicyl hydroxymate (SHAM), which potentiates the fungicidal activity of strobilurins.
- In pot tests, certain derivatives showed appreciable activity against rice blast, late blight on tomatoes, downy mildew on cucumbers, and leaf rust on wheat. Notably, N,N-dimethyl-2,4-dioxo-5-benzyl-3-thiazolidineacetamide completely removed downy mildew .
- Researchers have investigated how modifications to the compound affect its crystal structure, physicochemical properties, and biological behavior. Understanding these aspects is crucial for potential applications .
- While not directly related to our compound, studies on similar structures have explored their analgesic effects. Investigating the structure-activity relationship may provide insights into potential pain-relieving properties .
- The synthesis of 1-benzyl-substituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide led to compounds with affinity to GABAergic biotargets. These derivatives were evaluated for anticonvulsant activity using a PTZ-induced seizures model in mice .
- Investigating the biochemical processes inhibited by this compound is essential. Epalrestat, a related compound, affects aldose reductase, an enzyme in the polyol pathway. Understanding its primary process may reveal broader effects on other organisms .
- Considering the photochemical stability of the compound’s skeleton is crucial for practical applications. Researchers have explored its stability under various conditions .
Fungicidal Activity
Crystal Structure Modification
Analgesic Properties
Anticonvulsant Activity
Biochemical Processes Inhibition
Photochemical Stability
Mechanism of Action
While the specific mechanism of action for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide was not found, sulfonamides, a related class of compounds, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c18-14-10-22-15(19)17(14)9-8-16-23(20,21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQEBCWSYSNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide |
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